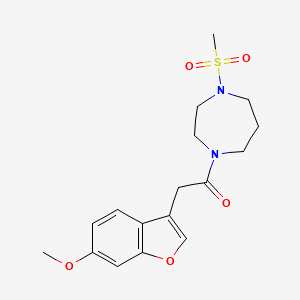
1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone can exhibit various biochemical and physiological effects depending on the concentration and duration of exposure. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone in lab experiments include its high potency, specificity, and ease of synthesis. However, the limitations include its potential toxicity, instability under certain conditions, and limited availability.
Future Directions
There are several future directions for the research on 1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone. These include the development of more efficient synthesis methods, the identification of its precise mechanism of action, the exploration of its potential applications in other fields, and the optimization of its pharmacological properties for clinical use.
In conclusion, 1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone involves the reaction of 2-aminobenzothiazole with 4-methylsulfonyl-1,4-diazepan-1-ylmethyl chloride in the presence of a base such as sodium hydride. This reaction results in the formation of the desired product, which can be purified and characterized using various analytical techniques.
Scientific Research Applications
1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, it has been studied for its potential use as a fluorescent probe for the detection of heavy metals in water.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-2-5-16(7-8-17)14(18)11-3-4-12-13(9-11)21-10-15-12/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJGNZOVYRPCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-6-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzenesulfonyl)-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7538987.png)
![N-[2-(azepan-1-yl)ethyl]-5-bromo-2-methoxybenzenesulfonamide](/img/structure/B7538993.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)

![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)



![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)
